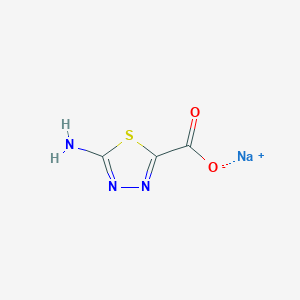

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

Description

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is a sodium salt derivative of the ethyl ester variant, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2). The parent ethyl ester is a key intermediate in synthesizing brominated thiadiazoles (via Sandmeyer reactions) and other bioactive molecules . The sodium carboxylate form likely enhances water solubility compared to ester derivatives, making it advantageous for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

sodium;5-amino-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRGOAAGYPINJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126160-80-1 | |

| Record name | sodium 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with sodium hydroxide. This reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against a range of pathogenic microorganisms, including bacteria and fungi.

Case Studies

- A study evaluated the antimicrobial effects of novel derivatives against Xanthomonas oryzae and Fusarium graminearum, demonstrating noteworthy inhibition rates that surpassed those of commercial bactericides .

- Another investigation highlighted the antibacterial activity of synthesized derivatives against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antitumor Properties

The compound has shown promise as a scaffold for developing antitumor agents. Various studies have synthesized derivatives of this compound and assessed their cytotoxic effects on cancer cell lines.

Case Studies

- Research indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development as anticancer agents .

- The compound's structural modifications have led to enhanced antitumor activities, with some derivatives demonstrating higher inhibitory effects compared to standard chemotherapy agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have utilized carrageenan-induced rat models to assess the compound's ability to reduce inflammation.

Case Studies

- In vivo studies showed that specific derivatives significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents .

Carbonic Anhydrase Inhibition

Recent research has explored the use of this compound derivatives as inhibitors of carbonic anhydrase enzymes. This enzyme is crucial in various physiological processes and is a target for drug development in conditions like glaucoma and obesity.

Case Studies

- A series of bile acid derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrase, showing promising results that warrant further investigation into their therapeutic potential .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activities. Various modifications to the thiadiazole ring can enhance its efficacy against specific targets.

Key Insights

Mechanism of Action

The mechanism of action of sodium 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Physicochemical Properties

- Solubility: Sodium salts (e.g., sodium 5-amino-1,3,4-thiadiazole-2-thiolate dihydrate) are typically water-soluble, whereas ester derivatives like ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate require organic solvents .

- Stability : Ethyl esters are stable at 2–8°C but degrade under light exposure, necessitating dark storage . Thiol derivatives are prone to oxidation, forming disulfide dimers under mild conditions .

Research Findings and Implications

Biological Activity

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate (commonly referred to as 5-A-TDCA) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential.

5-A-TDCA exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of carbonic anhydrase isoenzymes (hCA-I and hCA-II), crucial for the reversible hydration of carbon dioxide. It demonstrates substantial inhibitory effects at nanomolar concentrations, significantly reducing enzyme activity.

- Cell Proliferation and Apoptosis : Research indicates that 5-A-TDCA can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including LoVo and MCF-7 cells. For instance, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours.

Biological Activities

The compound's biological activities can be categorized into several key areas:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

- Cell Viability Reduction : In vitro studies demonstrated that 5-A-TDCA significantly reduces cell viability in cancer cell lines at concentrations as low as 200 µM over 24 hours .

- Mechanisms of Action : The anticancer effects are believed to involve the inhibition of STAT transcription factors and cyclin-dependent kinases (CDK9), which play pivotal roles in cell cycle regulation and apoptosis .

Antimicrobial Properties

5-A-TDCA also exhibits notable antimicrobial activity:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including E. coli and Salmonella typhi, with minimal inhibitory concentration (MIC) values indicating promising antibacterial potential .

- Fungal Activity : Additionally, it has demonstrated antifungal properties against A. niger and Penicillium species .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been investigated, with findings suggesting that it may modulate inflammatory pathways, although further research is needed to elucidate specific mechanisms.

Pharmacokinetics

Pharmacokinetic studies indicate that 5-A-TDCA has a favorable profile in animal models. It exhibits dose-dependent effects where higher doses correlate with increased inhibition of enzyme activity and greater alterations in cellular functions. Stability tests reveal that the compound remains stable under standard laboratory conditions over extended periods.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What are the established synthetic routes for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate?

The compound is synthesized via two primary routes:

- Heterocyclization-Alkylation Method : Acylated thiosemicarbazides undergo heterocyclization with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates, followed by alkylation with reagents like ethyl bromoacetate. This method allows library diversification by varying alkylating agents .

- Sandmeyer Reaction : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (precursor) is converted to bromo derivatives via diazotization with tert-butyl nitrite and subsequent bromination, achieving 71% yield under mild conditions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Spectroscopic Characterization : 1H NMR and IR spectroscopy verify functional groups (e.g., carboxylate, amino) and thiadiazole ring integrity. For example, IR peaks at 1650–1700 cm⁻¹ confirm carbonyl stretching .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S content) .

- Chromatography : TLC monitors reaction progress, while HPLC or LC-MS assesses purity (>95% for pharmacological studies) .

Q. What biological activities have been reported for this compound and its derivatives?

- Anticonvulsant Activity : Derivatives exhibit inhibition of human carbonic anhydrase-II (hCA-II), validated via pharmacophore modeling and in vivo seizure models (e.g., maximal electroshock test) .

- Anticancer Potential : Thiadiazole-thiol conjugates show cytotoxic effects against cancer cell lines, likely via apoptosis induction .

- Antimicrobial Properties : Structural analogs demonstrate activity against Gram-positive bacteria and fungi, linked to sulfur-containing heterocycles disrupting microbial membranes .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Scale-Up Protocols : Gram-to-kilogram scale syntheses are feasible using Sandmeyer bromination under ambient conditions, minimizing side reactions. Yields improve with controlled stoichiometry (e.g., tert-butyl nitrite as diazotizing agent) .

- Purification Challenges : Recrystallization from DMF/acetic acid mixtures enhances purity but requires careful solvent removal to avoid decomposition .

Q. What structure-activity relationships (SAR) govern the biological efficacy of thiadiazole derivatives?

- Amino Group Modifications : Substitution at the 5-amino position (e.g., aryl imines) enhances hCA-II inhibition by forming hydrogen bonds with active-site zinc ions .

- Thiol vs. Carboxylate Functionality : Thiol derivatives exhibit stronger antimicrobial activity, while carboxylate analogs improve water solubility for CNS-targeted drugs .

- Heterocycle Planarity : Non-planar conformations (e.g., dihedral angles >30° between thiadiazole and substituents) reduce receptor binding affinity .

Q. How do researchers reconcile contradictory biological data across studies?

- Assay Variability : Anticonvulsant activity discrepancies arise from differences in animal models (e.g., pentylenetetrazole vs. maximal electroshock tests). Standardized protocols (e.g., NIH Stroke Scale) are recommended .

- Purity Thresholds : Impurities from incomplete alkylation (e.g., residual thiols) can skew antimicrobial results. LC-MS purity >98% is critical for reproducible bioassays .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Use PPE (gloves, respirators) due to inhalation and dermal toxicity risks. Store in anhydrous conditions to prevent hydrolysis .

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr from bromination) with sodium bicarbonate before disposal .

Q. How can computational methods enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.